(1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol
Description
(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanol is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at the 1- and 3-positions and a hydroxymethyl (-CH2OH) group at the 5-position.
Structure
3D Structure
Properties
IUPAC Name |
(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-8-3-7(5-13)4-10-9(8)12(2)11-6/h3-4,13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYSWXIKHUEAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
A precursor to the methanol derivative is synthesized by reacting 3-amino-1,5-dimethyl-1H-pyrazole with ethyl acetoacetate in glacial acetic acid under reflux (72–80°C, 6–8 hours). Cyclization forms the pyridine ring, yielding the ester intermediate (Figure 1A).
Reaction Conditions
Reduction of Ester to Methanol
The ester group at position 5 is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
Procedure
- Dissolve 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1 eq) in dry THF.
- Add LiAlH4 (2.5 eq) portionwise at 0°C.
- Stir at room temperature for 4 hours.
- Quench with saturated NH4Cl, extract with ethyl acetate, and purify via column chromatography.
Key Analytical Data
- 1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 3.90 (s, 3H, N-CH3), 4.55 (s, 2H, CH2OH), 8.20 (s, 1H, pyridine-H).
- 13C NMR: δ 22.1 (CH3), 35.6 (N-CH3), 62.8 (CH2OH), 148.9 (C-5).
Diazotization-Hydrolysis of Amino Precursors
An alternative route involves diazotization of a 5-aminopyrazolo[3,4-b]pyridine intermediate, followed by hydrolysis to introduce the hydroxymethyl group.
Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Starting Material: 2-Chloro-3-pyridinecarboxaldehyde reacts with methylhydrazine in dimethylformamide (DMF) at 60°C, followed by methylation using methyl iodide.
Procedure
Diazotization and Hydrolysis
- Dissolve 5-amino derivative in aqueous HCl (1:1 v/v H2O:conc. HCl).
- Add NaNO2 (1.1 eq) at −5°C, stir for 30 minutes.
- Heat to 50°C for 2 hours to hydrolyze the diazonium salt to methanol.
- Neutralize with NaOH, extract with methylene chloride, and purify via distillation.
Challenges
- Competing side reactions (e.g., dimerization) require strict temperature control.
- Use of glacial acetic acid improves regioselectivity.
Functionalization via Grignard Reagents
A less common but viable method involves nucleophilic addition to a 5-carbonyl intermediate.
Synthesis of 5-Acetyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Oxidation of the 5-hydroxymethyl precursor (from Method 1) with pyridinium chlorochromate (PCC) yields the ketone.
Grignard Addition
Treat the ketone with methylmagnesium bromide (2 eq) in THF at 0°C, followed by acidic workup to yield the tertiary alcohol. Subsequent reduction with NaBH4 selectively reduces the tertiary alcohol to the primary alcohol.
Comparative Analysis of Methods
| Method | Yield | Complexity | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Reduction | 70–78% | Moderate | >95% | High |
| Diazotization-Hydrolysis | 60–65% | High | 85–90% | Moderate |
| Grignard Functionalization | 50–55% | High | 80–85% | Low |
Key Observations :
- Method 1 is preferred for industrial-scale synthesis due to higher yields and fewer purification steps.
- Method 2 is limited by hazardous diazonium intermediates but useful for late-stage functionalization.
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group can be oxidized to a carboxylic acid or ketone under controlled conditions:
-
Oxidation to aldehyde/carboxylic acid : Using strong oxidizing agents like KMnO₄ or CrO₃ in acidic media converts the –CH₂OH group to –COOH. For example, similar pyrazolo[3,4-b]pyridine alcohols undergo oxidation to carboxylic acids under reflux with aqueous NaOH (as seen in for compound 2 ).
-
Selective oxidation : Mild agents like pyridinium chlorochromate (PCC) may yield the aldehyde intermediate.
Table 1: Oxidation Conditions for (1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanol
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux, 3 h | 1,3-Dimethyl-5-carboxylic acid | 81% | |
| PCC, CH₂Cl₂ | RT, 12 h | 5-Aldehyde derivative | 65%* | – |
*Theoretical yield based on analogous reactions.
Esterification and Etherification
The hydroxyl group participates in nucleophilic substitution or condensation:
-
Ester formation : Reaction with acetyl chloride or acetic anhydride in pyridine yields acetate esters. For example, compound 3 in was synthesized via esterification of a carboxylic acid derivative.
-
Ether synthesis : Williamson ether synthesis using alkyl halides or Mitsunobu reactions with triphenylphosphine/DIAD.
Table 2: Esterification/Etherification Reactions
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Ac₂O, H₂SO₄ | 5-(Acetoxymethyl) derivative | 70%* | |
| Methyl ether | CH₃I, Ag₂O | 5-(Methoxymethyl) derivative | 60%* | – |
Nucleophilic Substitution
The alcohol group can be converted to a better leaving group (e.g., via TosCl or MsCl) for subsequent substitutions:
-
Sulfonate ester formation : Treatment with tosyl chloride (TosCl) forms a tosylate intermediate, enabling reactions with amines or thiols.
Example Pathway :
-
This compound + TosCl → Tosylate
-
Tosylate + NaN₃ → 5-Azidomethyl derivative
Functionalization of the Pyrazolopyridine Core
The aromatic system undergoes electrophilic substitution, though steric hindrance from methyl groups may limit reactivity:
-
Nitration/Sulfonation : Directed by electron-donating methyl groups, but positions may be sterically blocked.
-
Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions at unsubstituted positions (e.g., C4 or C6).
Table 3: Electrophilic Aromatic Substitution
| Reaction | Reagent | Position | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | C4 (if vacant) | 45%* | |
| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid | C6 | 50%* |
Coordination Chemistry
The pyrazole nitrogen and hydroxyl oxygen may act as ligands for metal complexes:
-
Ruthenium/Osmium complexes : As demonstrated in , pyrazolo[3,4-b]pyridines form organometallic complexes with transition metals, potentially enhancing biological activity.
Key Considerations:
Scientific Research Applications
Structural Characteristics
The compound (1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol features a pyrazolo[3,4-b]pyridine core with a methanol group. Its molecular formula is , and it can be represented by the following structural formula:This structure contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting key cellular pathways involved in tumor growth. The mechanism often involves the inhibition of epidermal growth factor receptors (EGFR), leading to reduced proliferation of cancer cells .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. Compounds in this category have been investigated for their ability to bind selectively to amyloid plaques associated with Alzheimer’s disease . The ability to penetrate the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases.
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-b]pyridines have exhibited antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell functions and inhibit growth .
Case Study 1: Anticancer Activity
A study evaluated the effects of a series of pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines (A549 and HCT-116). The results indicated that specific modifications at the 5-position significantly enhanced cytotoxicity compared to unmodified compounds .
| Compound | IC50 (µM) A549 | IC50 (µM) HCT-116 |
|---|---|---|
| Compound A | 8.21 | 19.56 |
| Compound B | 12.34 | 25.67 |
Case Study 2: Neuroprotective Mechanism
In vitro studies demonstrated that certain pyrazolo[3,4-b]pyridine derivatives could inhibit amyloid-beta aggregation in neuronal cell cultures. This suggests a potential pathway for developing treatments for Alzheimer's disease by targeting amyloid plaque formation .
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with substituents dictating properties like polarity, stability, and bioactivity. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physical Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
- Polarity and Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to methanone (3p) or ester () analogs. This aligns with hydrogen-bonding trends discussed in Etter’s graph-set analysis .
- Synthetic Accessibility: Methanone derivatives (e.g., 3p) are synthesized in high yields (87%) via Friedel-Crafts acylation, while amines () and esters () require specialized reagents (e.g., [bmim][BF4] ionic liquids).
- Thermal Stability: Methanone derivatives exhibit higher melting points (94–190°C) due to crystalline packing facilitated by ketone-aryl interactions, whereas hydroxymethyl or amine groups may reduce thermal stability .
Spectral and Analytical Data
- NMR and MS : Analogs like 3p and 3t are characterized by distinct ^1H NMR signals for methyl (δ 2.5–3.0 ppm) and aryl protons (δ 6.5–8.0 ppm). The hydroxymethyl group in the target compound would show a broad peak near δ 4.5–5.0 ppm (OH) and δ 3.5–4.0 ppm (CH2) .
- HRMS : Derivatives such as 4{37,596,12} (m/z 488.0918 [M+H]+) confirm the accuracy of mass spectrometry for validating molecular formulas in this class .
Biological Activity
The compound (1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanol is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 176.22 g/mol. The compound features a pyrazolo[3,4-b]pyridine core substituted with a methanol group at the 5-position and two methyl groups at the 1 and 3 positions. This unique structure contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Various methodologies have been documented for constructing the pyrazolo[3,4-b]pyridine framework, including cyclization reactions involving aminopyrazoles and electrophilic precursors .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazolo[3,4-b]pyridines. For instance, derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. A study highlighted that certain pyrazolo derivatives could inhibit biofilm formation in pathogenic bacteria, indicating their potential as therapeutic agents in treating infections .
Anticancer Properties
Pyrazolo[3,4-b]pyridine derivatives have shown promise in anticancer research. They have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Notably, compounds within this class have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival .
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor for various enzymes involved in disease processes. For example, certain pyrazolo derivatives have demonstrated inhibitory effects on protein kinases and phosphodiesterases, which are critical targets in cancer therapy and other diseases .
Study on Antibacterial Activity
A recent investigation synthesized several pyrazolo derivatives and assessed their antibacterial properties against Staphylococcus aureus and Escherichia coli. Among these compounds, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity .
Anticancer Mechanism Exploration
In another study focusing on cancer cell lines (HeLa and MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Data Tables
Q & A
Q. What are the optimal synthetic routes for (1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions using precursors like 5-amino-3-methyl-1-phenylpyrazole with aldehydes or ketones under catalytic conditions. For example, In(OTf)₃ in ethanol at room temperature yields high-purity products (87% yield) after 20 minutes . Key parameters include:
- Catalyst : Lewis acids (e.g., In(OTf)₃) enhance regioselectivity.
- Solvent : Polar solvents (ethanol, DMF) improve solubility.
- Temperature : Room temperature avoids side reactions.
- Purification : Slow evaporation from ethanol generates single crystals for XRD validation .
| Reaction Optimization Table |
|---|
| Catalyst |
| Solvent |
| Time |
| Yield |
| Crystallization Method |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- XRD : SHELX programs (e.g., SHELXL-2018) refine crystal structures using MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction. Monoclinic systems (e.g., space group P2₁/c) are common, with unit cell parameters a = 14.7164 Å, b = 16.7306 Å, c = 7.0733 Å, β = 94.857° .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at pyrazole N1 and pyridine C3).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 343.38 for C₂₁H₁₇N₃O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in R values or electron density maps may arise from disordered solvent molecules or twinning. Strategies include:
- SHELX Constraints : Use ISOR/DFIX commands to restrict bond lengths/angles for disordered regions .
- Twinning Analysis : Employ PLATON to detect twinning ratios and refine using TWIN/BASF commands .
- Validation Tools : Check CIF files with checkCIF (IUCr) to identify outliers in bond distances/angles .
Q. What role do hydrogen bonding and π-π interactions play in the crystal packing of this compound?
- Methodological Answer : Hydrogen bonds (e.g., O–H⋯O) stabilize molecular conformations, forming S(6) ring motifs, while π-π stacking (3.47–3.86 Å) between pyrazole-pyridine and aryl groups drives columnar packing along the c-axis . Graph-set analysis (Etter’s formalism) classifies interactions:
- D : Donor-acceptor distances (e.g., 2.60 Å for O–H⋯O).
- Cg-Cg : Centroid distances for π-π stacking (e.g., 3.7660 Å) .
| Key Interactions in Crystal Packing |
|---|
| Hydrogen Bond (O–H⋯O) |
| π-π Stacking (Cg1⋯Cg1) |
| C–H⋯π Interactions |
Q. How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition potential?
- Methodological Answer :
- Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, ethynyl) at pyridine C5 to enhance binding to GCN2 or tyrosine kinases .
- In Vitro Assays : Use fluorescence polarization (FP) to measure IC₅₀ against kinase domains (e.g., 0.5–10 µM range).
- Computational Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrogen bonds with Glu92/Lys68 residues) .
| SAR Design Parameters |
|---|
| Target |
| Key Substituents |
| Assay Method |
| Computational Tool |
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
